Carbamic acid, N-pentacyclo[4.2.0.02,5.03,8.04,7]oct-1-yl-, 1,1-dimethylethyl ester
Description
Carbamic acid, N-pentacyclo[4.2.0.02,5.03,8.04,7]oct-1-yl-, 1,1-dimethylethyl ester (CAS: 124783-63-7) is a carbamate ester featuring a highly strained pentacyclooctane core and a tert-butyl (1,1-dimethylethyl) protecting group. The pentacyclic framework imparts significant rigidity and steric hindrance, distinguishing it from simpler carbamate derivatives. The tert-butyl group is commonly employed to protect amine functionalities during synthetic processes, enabling selective reactivity in multi-step syntheses .
Properties
IUPAC Name |
tert-butyl N-cuban-1-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-12(2,3)16-11(15)14-13-8-5-4-6(8)10(13)7(4)9(5)13/h4-10H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAHXQAVLRHSCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12C3C4C1C5C4C3C25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600499 | |
| Record name | tert-Butyl pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octan-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124783-63-7 | |
| Record name | tert-Butyl pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octan-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Molecular Architecture
The target compound features a cubane core (pentacyclo[4.2.0.02,5.03,8.04,7]octane) substituted with a Boc-protected amine at the 1-position. The cubane skeleton’s high symmetry and strain (approximately 166 kcal/mol of strain energy) necessitate specialized synthetic strategies to avoid decomposition during functionalization.
Synthetic Significance
Boc protection stabilizes the amine group against oxidation and side reactions, enabling further derivatization. The cubane motif’s rigidity and electronic properties make it valuable in drug design, particularly for mimicking aromatic systems while altering pharmacokinetic profiles.
Preparation Methods
Reaction Scheme
Cubane-1-amine reacts with di-tert-butyl dicarbonate (Boc anhydride) in the presence of triethylamine (TEA) to yield the Boc-protected derivative:
Experimental Procedure
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Reagents : Cubane-1-amine (1 equiv), Boc anhydride (1.05 equiv), TEA (1.5 equiv), anhydrous dichloromethane (DCM).
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Conditions : 0°C to room temperature, 16 hours under nitrogen.
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Workup :
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Dilution with DCM, washing with water and brine.
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Drying over Na₂SO₄, solvent evaporation, and silica gel chromatography (20% ethyl acetate/petroleum ether).
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Optimization Insights
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Temperature Control : Slow addition of Boc anhydride at 0°C minimizes exothermic side reactions.
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Solvent Choice : DCM’s low polarity prevents cubane decomposition.
From Cubane-1-Carboxylic Acid
For cases where cubane-1-amine is unavailable, the Curtius rearrangement offers an alternative:
Step 1: Acyl Azide Formation
Step 2: Thermal Decomposition
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Heating the acyl azide at 80–100°C generates the isocyanate intermediate.
Step 3: Boc Protection
Comparative Analysis of Methods
| Method | Starting Material | Yield | Advantages | Challenges |
|---|---|---|---|---|
| Direct Boc Protection | Cubane-1-amine | 70–85% | High yield, minimal steps | Requires pre-synthesized amine |
| Curtius Rearrangement | Cubane-1-carboxylic acid | 60–75% | Avoids amine synthesis | Multi-step, azide handling risks |
Mechanistic Considerations
Boc Protection Mechanism
Triethylamine deprotonates the cubane-1-amine, enabling nucleophilic attack on Boc anhydride. The intermediate collapses to release tert-butoxide, forming the carbamate.
Curtius Rearrangement Pathway
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Acyl Azide Formation : DPPA activates the carboxylic acid as a mixed phosphoric-carboxylic anhydride, which reacts with sodium azide.
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Decomposition : Thermal cleavage of the acyl azide releases nitrogen, forming a nitrene that rearranges to an isocyanate.
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Trapping : tert-Butanol nucleophilically attacks the isocyanate, yielding the Boc-protected amine.
Characterization Data
Spectroscopic Analysis
Purity and Stability
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HPLC : >95% purity (C18 column, acetonitrile/water gradient).
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Storage : Stable at –20°C under nitrogen for >6 months.
Challenges and Solutions
Cubane Reactivity
Chemical Reactions Analysis
Types of Reactions: (tert-Butoxycarbonyl)aminocubane undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding oxides.
- Reduction : Reduction reactions can convert the compound into its reduced forms.
- Substitution : The Boc group can be substituted with other functional groups under appropriate conditions .
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
- Substitution : Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
(tert-Butoxycarbonyl)aminocubane has a wide range of scientific research applications:
- Chemistry : It is used as a building block in the synthesis of complex organic molecules and polymers .
- Biology : The compound is studied for its potential biological activity, including its role as a ligand in biochemical assays .
- Medicine : Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems .
- Industry : It is used in the development of advanced materials and as a precursor in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of (tert-Butoxycarbonyl)aminocubane involves its interaction with specific molecular targets and pathways. The Boc group serves as a protecting group for the amine functionality, allowing selective reactions to occur at other sites on the molecule. This selective reactivity is crucial for its use in peptide synthesis and other applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamate Esters
Table 1: Structural and Molecular Comparison
| Compound Name (CAS) | Core Structure | Substituents/Functional Groups | Molecular Formula (MW) | Key Applications/Features |
|---|---|---|---|---|
| Target Compound (124783-63-7) | Pentacyclo[4.2.0.02,5.03,8.04,7]octane | tert-butyl ester | Not explicitly provided | High rigidity; potential protecting group |
| Carbamic acid, [(1R)-1,2-dimethylbutyl]-, 1,1-dimethylethyl ester (254888-06-7) | Linear alkyl chain | Branched alkyl (1,2-dimethylbutyl) | Not provided | Likely intermediate in chiral synthesis |
| Carbamic acid, N-[(2R)-2-amino-3-methoxypropyl]-, 1,1-dimethylethyl ester (314757-43-2) | Amino-methoxypropyl | Amino, methoxy, tert-butyl | C₉H₂₀N₂O₃ (204.27 g/mol) | Polar substituents enhance solubility; potential peptide synthesis |
| Carbamic acid, [(methylsulfonyl)oxy]-, 1,1-dimethylethyl ester (219844-41-4) | Methylsulfonyloxy | Sulfonate leaving group | C₆H₁₃NO₅S (211.24 g/mol) | Activating agent for nucleophilic substitution |
| Carbamic acid, [4(S)-(hydroxymethyl)-2-cyclopenten-1-yl]-1,1-dimethylethyl ester (168960-18-7) | Cyclopentenyl | Hydroxymethyl, tert-butyl | C₁₁H₁₉NO₃ (213.28 g/mol) | Chiral building block for natural product synthesis |
Structural and Reactivity Differences
- Core Architecture: The target compound’s pentacyclooctane framework introduces exceptional steric hindrance and rigidity, limiting conformational flexibility. This contrasts with linear or monocyclic analogs (e.g., 254888-06-7, 314757-43-2), which exhibit greater rotational freedom . Electron-Withdrawing Groups: Compounds like 219844-41-4 incorporate a methylsulfonyloxy group, enhancing electrophilicity for nucleophilic displacement reactions. The target compound lacks such activating groups, suggesting stability under basic conditions typical of tert-butyl carbamates .
- Solubility and Polarity: Polar substituents (e.g., amino, methoxy in 314757-43-2) improve aqueous solubility, whereas the target compound’s hydrophobic pentacyclic core and tert-butyl group likely render it insoluble in polar solvents .
Q & A
What are the optimal synthetic conditions for achieving high stereochemical purity in carbamic acid esters with strained polycyclic frameworks?
Basic Research Focus : Synthesis Optimization
Methodological Answer :
Stereoselective synthesis of carbamic acid esters with complex polycyclic backbones requires precise control of reaction parameters. For example, sodium borohydride in a solvent mixture of alcohols (e.g., methanol) and halogenated solvents (e.g., dichloromethane) at low temperatures (-15°C to 0°C) can yield >99% chiral purity in related carbamate derivatives . The halogenated solvent stabilizes intermediates via polar interactions, while the alcohol moderates reducing agent activity. For the pentacyclooctane scaffold, analogous protocols should be adapted with attention to steric hindrance and ring strain, which may necessitate longer reaction times or modified solvent ratios.
How can researchers resolve contradictions in stereochemical outcomes when using different reducing agents for carbamate synthesis?
Advanced Research Focus : Data Contradiction Analysis
Methodological Answer :
Discrepancies in stereochemical results often arise from competing reduction pathways. For instance, sodium borohydride favors syn reduction in ketones due to its ionic mechanism, while bulky hydrides (e.g., L-selectride) may induce anti selectivity via steric control. To resolve contradictions:
- Conduct kinetic studies to identify rate-determining steps.
- Compare solvent polarity effects (e.g., ’s alcohol/halogenated mix vs. THF) on transition-state stabilization.
- Validate configurations using NOESY NMR or X-ray crystallography .
Which spectroscopic and chromatographic techniques are most reliable for characterizing pentacyclooctane-containing carbamates?
Basic Research Focus : Structural Characterization
Methodological Answer :
- NMR Spectroscopy : and NMR are critical for confirming regiochemistry. The pentacyclooctane ring’s unique coupling patterns (e.g., bridgehead protons) and chemical shifts (δ 1.5–3.0 ppm for strained CH groups) are diagnostic .
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers, referencing retention times against known standards .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight, while fragmentation patterns reveal stability trends in the strained scaffold .
How does the pentacyclooctane ring’s strain influence the compound’s reactivity in polymerization or functionalization reactions?
Advanced Research Focus : Reactivity and Application
Methodological Answer :
The pentacyclooctane core imposes significant angle strain and torsional stress, which can:
- Enhance Electrophilicity : Facilitate nucleophilic attack at the carbamate carbonyl, enabling polymerization with diols or diamines (e.g., diphenylphosphoryl azide-mediated polyurethane formation, as in ).
- Limit Thermal Stability : Decomposition above 150°C requires low-temperature reactions (<80°C) and inert atmospheres.
- Modulate Solubility : The hydrophobic core may necessitate polar aprotic solvents (e.g., DMF) for homogeneous reaction conditions .
What purification strategies effectively isolate this carbamate derivative from byproducts generated during high-strain syntheses?
Basic Research Focus : Purification Challenges
Methodological Answer :
- Flash Chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane from 10% to 50%) to separate the target compound from strained-ring decomposition byproducts.
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to exploit differences in solubility between the carbamate and oligomeric impurities.
- Size-Exclusion Chromatography : Effective for removing high-molecular-weight side products in polymerizable derivatives .
How can computational modeling predict the stereoelectronic effects of the pentacyclooctane moiety on carbamate stability?
Advanced Research Focus : Computational Analysis
Methodological Answer :
- DFT Calculations : Model the carbamate’s frontier orbitals (HOMO/LUMO) to predict sites of nucleophilic/electrophilic reactivity. The pentacyclooctane ring’s bent orbitals may localize electron density at the carbamate nitrogen.
- Molecular Dynamics : Simulate solvent interactions to identify stabilization strategies for the strained framework (e.g., chloroform’s nonpolar shielding vs. acetonitrile’s dipole interactions) .
What are the implications of the tert-butoxycarbonyl (BOC) group’s steric bulk on protecting-group strategies for this carbamate?
Advanced Research Focus : Protective Group Chemistry
Methodological Answer :
The BOC group’s tert-butyl moiety provides steric shielding, which:
- Slows Deprotection : Acidic conditions (e.g., TFA/DCM) require extended reaction times compared to linear carbamates.
- Modulates Reactivity : Hinders undesired side reactions (e.g., intramolecular cyclization) during functionalization of the pentacyclooctane ring.
- Enables Orthogonal Protection : Pair with acid-labile groups (e.g., FMOC) for stepwise synthesis of hybrid polymers or peptide conjugates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
